molecular formula C19H28O4 B570223 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid CAS No. 7083-09-2

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Cat. No.: B570223
CAS No.: 7083-09-2
M. Wt: 320.429
InChI Key: QWPNLVBAEZJBMI-UHFFFAOYSA-N
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Description

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a chroman ring, which is a type of benzopyran, substituted with hydroxy and methyl groups, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic conditions.

    Substitution Reactions:

    Side Chain Introduction: The 2-methyl-pentanoic acid side chain can be attached via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chroman ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of 6-oxo-2,5,7,8-tetramethyl-chroman derivatives.

    Reduction: Formation of dihydrochroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Troglitazone: A thiazolidinedione derivative with a similar chroman structure, used as an antidiabetic agent.

    Vitamin E (Tocopherol): A natural antioxidant with a chroman ring, widely known for its health benefits.

Uniqueness

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties compared to other chroman derivatives.

Properties

IUPAC Name

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNLVBAEZJBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669937
Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7083-09-2
Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 2
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 3
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 4
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 5
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 6
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Customer
Q & A

Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?

A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []

Q2: Beyond human health, has this compound been found in other organisms?

A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []

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